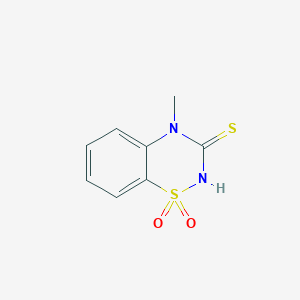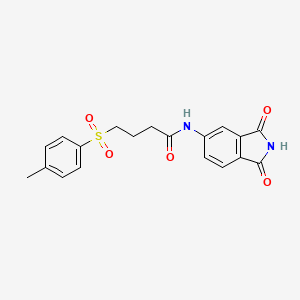
4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a heterocyclic compound belonging to the benzothiadiazine family This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms
Mécanisme D'action
Target of Action
The primary targets of 4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione are AMPA receptors and KATP channels . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. KATP channels are ATP-sensitive potassium channels that couple cell metabolic state to electrical activity.
Mode of Action
This compound acts as an activator of AMPA receptors and KATP channels By activating these targets, it can modulate the flow of ions across the cell membrane, influencing the electrical activity of the cell
Biochemical Pathways
The activation of AMPA receptors and KATP channels can affect various biochemical pathways. For instance, the activation of AMPA receptors can enhance synaptic transmission, while the activation of KATP channels can regulate insulin secretion, vascular tone, and neuronal excitability. The downstream effects of these pathways can vary widely, depending on the specific cellular context .
Result of Action
The activation of AMPA receptors and KATP channels by this compound can have various molecular and cellular effects. For instance, it can enhance synaptic transmission, regulate insulin secretion, and modulate vascular tone and neuronal excitability . These effects can contribute to the compound’s potential therapeutic activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with carbon disulfide and methyl iodide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo several types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen-sulfur bond, potentially leading to the formation of amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl group or other positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring, potentially altering the compound’s properties and applications.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Potential use as a therapeutic agent due to its unique chemical structure, which may interact with biological targets in novel ways.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: A closely related compound with similar structural features but lacking the methyl and sulfanylidene groups.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Another related compound, often studied for its pharmacological properties.
Uniqueness
4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is unique due to the specific positioning of the methyl and sulfanylidene groups, which confer distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propriétés
IUPAC Name |
4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-10-6-4-2-3-5-7(6)14(11,12)9-8(10)13/h2-5H,1H3,(H,9,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTABAIIXBJABCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea](/img/structure/B6492582.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(3-methylphenyl)ethanediamide](/img/structure/B6492588.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6492605.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)
![4-(benzenesulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B6492654.png)
![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)
![2-[4-(benzenesulfonyl)butanamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6492671.png)

![(4-Dimethylamino-benzylidene)-[1,2,4]triazol-4-yl-amine](/img/structure/B6492681.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)
![2-(4-methanesulfonylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492688.png)
![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)
